molecular formula C20H26O4 B4955423 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene

1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene

Cat. No. B4955423
M. Wt: 330.4 g/mol
InChI Key: JVASVWJQYWHSOG-UHFFFAOYSA-N
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Description

1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene, commonly known as "EDB" is a chemical compound that has been widely used in scientific research. EDB is a colorless liquid that is soluble in water and organic solvents. It is a member of the alkylphenol ethoxylate family, which is widely used in industrial and commercial applications. The purpose of

Mechanism of Action

EDB acts as a surfactant by lowering the surface tension of water and organic solvents. It also forms micelles, which are small aggregates of molecules that can solubilize hydrophobic compounds. EDB has been shown to interact with cell membranes, altering their fluidity and permeability.
Biochemical and Physiological Effects:
EDB has been shown to have a variety of biochemical and physiological effects. It has been shown to disrupt endocrine function, specifically by acting as an estrogen mimic. EDB has also been shown to have cytotoxic effects on various cell lines, including breast cancer cells.

Advantages and Limitations for Lab Experiments

EDB has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be used in a variety of applications. However, EDB has several limitations, including its potential toxicity and its potential to interfere with experimental results.

Future Directions

There are several future directions for research involving EDB. One area of interest is the development of safer surfactants that do not have the potential to disrupt endocrine function. Another area of interest is the development of new applications for EDB, such as in drug delivery systems or as a biosensor. Additionally, further research is needed to fully understand the biochemical and physiological effects of EDB and its potential toxicity.

Synthesis Methods

The synthesis method of EDB involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. The resulting product is then reacted with ethylene oxide again to form 2-(2-(2,4-dimethylphenoxy)ethoxy)ethanol. Finally, the product is reacted with ethyl bromide to form EDB.

Scientific Research Applications

EDB has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a surfactant in various applications, including emulsifiers, dispersants, and wetting agents. EDB has also been used as a stabilizer in polymerization reactions and as a solvent in organic synthesis.

properties

IUPAC Name

1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-19-7-5-6-8-20(19)24-14-12-21-11-13-23-18-10-9-16(2)15-17(18)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVASVWJQYWHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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